molecular formula C8H6BrIO B3033913 1-(2-Bromo-4-iodophenyl)ethanone CAS No. 1261816-56-1

1-(2-Bromo-4-iodophenyl)ethanone

Cat. No.: B3033913
CAS No.: 1261816-56-1
M. Wt: 324.94 g/mol
InChI Key: LMPBYNXSSMUDAZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-iodophenyl)ethanone, also known as 4-iodo-2-bromobenzophenone, is an organic compound with the molecular formula C8H5BrIO. It is a colorless solid that is used in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other compounds. It is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry.

Scientific Research Applications

Pyrolysis Products and Toxicity Concerns

  • Pyrolysis and Toxicity : The study of pyrolysis products of new psychoactive substances, including 1-(2-Bromo-4-iodophenyl)ethanone, revealed the formation of various substances with potential unknown toxicity. This raises concerns about the ingestion of these pyrolysis products (Texter et al., 2018).

Synthetic Methodologies and Applications

  • Synthesis of Chalcone Analogues : Research demonstrated an electron-transfer chain reaction involving α-bromoketones, which can be used to synthesize a variety of chalcone analogues. This method, involving this compound, represents a significant advancement in the field of synthetic chemistry (Curti et al., 2007).

  • Formation of Iminolactones : A study highlighted a novel three-component condensation reaction that includes this compound. This reaction efficiently produces fully substituted iminolactones, offering new pathways in organic synthesis (Shaabani et al., 2008).

Crystal Structure and Hydrogen-Bonding Patterns

  • Crystal Structure Analysis : An investigation into the crystal structure of enaminones related to this compound revealed complex hydrogen-bonding patterns. These findings contribute to a deeper understanding of molecular interactions and crystal engineering (Balderson et al., 2007).

Safety and Hazards

“1-(2-Bromo-4-iodophenyl)ethanone” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with Hazard Statements H302 and H319 . This indicates that the compound may be harmful if swallowed (H302) and may cause serious eye irritation (H319). Precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s known that bromo and iodo groups in organic compounds often participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions typically occur at the benzylic position , which is the carbon atom next to the aromatic ring.

Mode of Action

The mode of action of 1-(2-Bromo-4-iodophenyl)ethanone likely involves interactions with its bromo and iodo groups. In reactions at the benzylic position, these groups can undergo free radical bromination and nucleophilic substitution . For instance, in a free radical reaction, the bromine atom can be replaced by a free radical . In nucleophilic substitution reactions, the bromo or iodo group can be replaced by a nucleophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the rate of the compound’s reactions can be influenced by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

1-(2-bromo-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPBYNXSSMUDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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